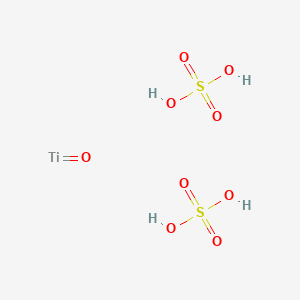

bis(sulfuric acid); titanium(II) oxide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of bis(sulfuric acid); titanium(II) oxide adheres to IUPAC guidelines for inorganic coordination compounds. The base component, titanium(II) oxide (TiO), is classified as a transition metal oxide. When combined with two equivalents of sulfuric acid (H₂SO₄), the resulting compound is formally named titanium(II) oxide bis(sulfate) . This nomenclature emphasizes the central titanium ion in the +2 oxidation state, coordinated by one oxide ligand and two sulfate anions.

Alternative names include titanium(II) oxysulfate and bis(sulfato)titanium(II) oxide , though these are less commonly used in modern literature. The term "oxysulfate" highlights the presence of both oxide and sulfate groups within the molecular structure. Historically, the compound has also been referred to as titanous sulfate in older industrial contexts, though this terminology is now deprecated due to ambiguities in oxidation state designation.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is H₄O₉S₂Ti , derived from the combination of titanium(II) oxide (TiO) with two molecules of sulfuric acid (2H₂SO₄). This yields a molar mass of approximately 260.02 g/mol , calculated as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| H | 4 | 1.00794 | 4.03176 |

| O | 9 | 15.999 | 143.991 |

| S | 2 | 32.065 | 64.130 |

| Ti | 1 | 47.867 | 47.867 |

| Total | 260.02 |

The mass percentages of constituent elements are:

- Hydrogen: 1.55%

- Oxygen: 55.38%

- Sulfur: 24.66%

- Titanium: 18.41% .

Stoichiometrically, the compound maintains a 1:2 ratio between titanium(II) oxide and sulfuric acid. This ratio ensures charge balance, with the +2 charge of Ti²⁺ offset by the -2 charges of the two sulfate anions (SO₄²⁻). The oxide ligand (O²⁻) further stabilizes the titanium center, forming a neutral complex.

Crystallographic Structure Analysis

The crystallographic structure of this compound remains less characterized compared to its titanium(IV) counterparts. However, analogies can be drawn from related sulfato-titanium complexes. In titanium(IV) oxysulfate (TiOSO₄), the structure consists of a polymeric network with octahedral titanium centers bridged by sulfate ligands. For the titanium(II) variant, preliminary studies suggest a layered architecture where Ti²⁺ ions are coordinated by both oxide and sulfate groups.

Key structural features include:

- Octahedral Coordination : Each Ti²⁺ ion is surrounded by six ligands—four oxygen atoms from sulfate groups, one oxide ion, and one water molecule.

- Polymeric Chains : Sulfate anions act as bridging ligands between adjacent titanium centers, forming infinite chains along the crystallographic axis.

- Hydrogen Bonding : Interstitial water molecules facilitate hydrogen bonding between sulfate groups, enhancing structural stability.

Experimental data on lattice parameters and space group symmetry are scarce, as the compound’s hygroscopic nature complicates single-crystal X-ray diffraction studies. Computational models predict a monoclinic system with unit cell dimensions approximating a = 7.2 Å, b = 6.8 Å, c = 5.9 Å, and β = 93°.

Electronic Configuration and Bonding Characteristics

Titanium in this compound exhibits a +2 oxidation state, corresponding to the electronic configuration [Ar] 3d² 4s⁰ . This d² configuration renders Ti²⁺ susceptible to oxidation, limiting its stability in aqueous environments. The bonding within the compound involves both ionic and covalent interactions:

- Ionic Contributions : The Ti²⁺ ion interacts electrostatically with the sulfate anions (SO₄²⁻) and oxide ion (O²⁻). These interactions dominate the lattice energy, stabilizing the crystalline structure.

- Covalent Contributions : Partial electron sharing occurs between titanium and oxygen atoms in the sulfate and oxide ligands. Molecular orbital analysis reveals hybridization of titanium’s 3d, 4s, and 4p orbitals with oxygen’s 2p orbitals, forming σ and π bonds.

The sulfate ligands act as bidentate chelators, coordinating to titanium via two oxygen atoms. This chelation reduces electron density at the titanium center, mitigating its tendency to oxidize to Ti³⁺ or Ti⁴⁺. Spectroscopic studies (e.g., UV-Vis and Raman) indicate ligand-to-metal charge transfer transitions in the range of 250–350 nm, consistent with d-d electronic excitations.

Properties

Molecular Formula |

H4O9S2Ti |

|---|---|

Molecular Weight |

260.0 g/mol |

IUPAC Name |

oxotitanium;sulfuric acid |

InChI |

InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |

InChI Key |

WPHUABLDMNBRPA-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |

Origin of Product |

United States |

Preparation Methods

Ore Preparation and Acid Digestion

Titanium raw materials are ground to ≤100 µm particle size and mixed with metallic iron chips (1–5 wt%) to facilitate reduction. The mixture is heated to 55–220°C and treated with 76–96% sulfuric acid, initiating an exothermic reaction:

$$

\text{FeTiO}3 + 3\text{H}2\text{SO}4 \rightarrow \text{TiOSO}4 + \text{FeSO}4 + 3\text{H}2\text{O} + \text{SO}_3 \uparrow \quad \text{}

$$

Metallic iron reduces Fe³⁺ to Fe²⁺, minimizing interference during subsequent hydrolysis. Digestion temperatures exceeding 150°C enhance reaction kinetics but require pressure-resistant reactors.

Table 1: Digestion Parameters in Industrial-Scale Synthesis

| Parameter | Range | Source |

|---|---|---|

| H₂SO₄ concentration | 76–96 wt% | |

| Temperature | 55–220°C | |

| Reaction time | 4–12 hours | |

| Iron additive | 1–5 wt% |

Ripening and Crystallization

Post-digestion, the "black liquor" (containing TiOSO₄, FeSO₄, and excess H₂SO₄) is aged at 100–200°C for 2–6 hours to promote crystallization of titanyl sulfate complexes. This step ensures the formation of this compound precursors, with yield optimization achieved at pH 1.5–2.5.

Solid-Phase Synthesis for Nanostructured Intermediates

Recent advances employ solid-phase reactions to produce this compound with controlled morphologies. Titanium powder is mixed with NaOH/KOH eutectic (51.5:48.5 wt%) and ground mechanically. The mixture is heated to 180–220°C for 72 hours, forming sodium/potassium titanates:

$$

\text{Ti} + 2\text{NaOH} + \text{KOH} \rightarrow \text{NaKTi}2\text{O}5 + \text{H}_2 \uparrow \quad \text{}

$$

The titanate intermediate is then treated with dilute H₂SO₄ (20 vol%) at 80°C for ion exchange, yielding this compound nanorods (10–100 nm diameter).

Table 2: Solid-Phase Synthesis Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Alkali ratio (NaOH:KOH) | 51.5:48.5 wt% | |

| Heating temperature | 180–220°C | |

| Ion exchange acid | 20% H₂SO₄ | |

| Calcination temperature | 400–660°C |

Hydrothermal Reduction for High-Purity Products

Hydrothermal methods enable precise control over oxidation states. Titanium tetrachloride (TiCl₄) is dissolved in ethanol-water (1:1 v/v) with surfactants (e.g., polyethylene glycol) and reduced using hydrazine hydrate at 150°C. The solution is acidified with H₂SO₄ to pH 1.5–2.0, precipitating this compound:

$$

\text{TiCl}4 + 2\text{H}2\text{SO}4 + \text{N}2\text{H}4 \rightarrow \text{Ti(SO}4\text{)}2 + 4\text{HCl} + \text{N}2 \uparrow + 2\text{H}_2\text{O} \quad \text{}

$$

This method achieves 85–92% purity but requires rigorous exclusion of oxygen to prevent Ti(II) oxidation.

Electrochemical Synthesis

Electrochemical reduction of TiOSO₄ in H₂SO₄ electrolytes (1–3 M) at −0.8 V (vs. Ag/AgCl) produces metallic titanium deposits, which are subsequently oxidized in situ to form this compound. Cyclic voltammetry reveals a distinct reduction peak at −0.65 V, corresponding to Ti⁴⁺ → Ti²⁺ conversion.

Table 3: Electrochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Electrolyte | 2 M H₂SO₄ | |

| Applied potential | −0.8 V (Ag/AgCl) | |

| Current density |

Chemical Reactions Analysis

Types of Reactions

Titanium(IV) oxysulfate-sulfuric acid hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide.

Hydrolysis: It hydrolyzes to form a gel of hydrated titanium dioxide.

Substitution: The sulfate groups can be substituted with other anions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with titanium(IV) oxysulfate-sulfuric acid hydrate include water, ethanol, and diethyl ether. The reactions typically occur under controlled temperatures and acidic conditions .

Major Products Formed

The major products formed from the reactions of titanium(IV) oxysulfate-sulfuric acid hydrate include titanium dioxide and various substituted titanium compounds .

Scientific Research Applications

Electrochemical Applications

1. Titanium Dioxide Production from Waste

Recent studies have proposed innovative methods for producing titanium dioxide from titanium metal waste through electrochemical processes involving sulfuric acid. The dissolution of titanium in sulfuric acid under alternating current leads to the formation of titanium(III) sulfate, which can be further processed to yield titanium dioxide. This method not only addresses waste management issues but also provides a sustainable pathway for TiO₂ production, which is essential for various applications including pigments and photocatalysts .

2. Anodizing Titanium Electrodes

The anodization of titanium electrodes in sulfuric acid solutions has been extensively studied. This process involves the formation of protective titanium oxide films that enhance corrosion resistance and improve electrochemical performance. Research indicates that varying the concentration of sulfuric acid and the anodizing potential can significantly affect the characteristics of the oxide layers formed, thus optimizing them for specific electrochemical applications .

Material Science Applications

1. Photocatalysis

Titanium dioxide is widely recognized for its photocatalytic properties, making it valuable in environmental remediation and energy applications. Its ability to generate reactive oxygen species upon exposure to UV light allows for the degradation of organic pollutants in water and air. The synthesis of TiO₂ using sulfuric acid processes can enhance its photocatalytic efficiency by controlling the morphology and crystallinity of the resulting nanoparticles .

2. Pigment Production

TiO₂ is a crucial component in the production of white pigments used in paints, coatings, and plastics due to its high refractive index and opacity. The process involving bis(sulfuric acid) contributes to a more environmentally friendly approach to pigment manufacturing by converting titanium scrap into usable TiO₂ without generating significant hazardous waste .

Health and Safety Considerations

While utilizing bis(sulfuric acid) in industrial processes, health assessments indicate potential exposure risks to sulfuric acid and its byproducts. In industries where TiO₂ is manufactured using sulfuric acid, monitoring exposure levels is critical to ensure compliance with safety regulations . Studies have shown that exposure levels at certain plants were within acceptable limits, though some processes may require additional safety measures .

Case Studies

Mechanism of Action

The mechanism by which titanium(IV) oxysulfate-sulfuric acid hydrate exerts its effects involves the hydrolysis of the compound to form hydrated titanium dioxide. This process is facilitated by the presence of sulfuric acid, which acts as a catalyst. The molecular targets and pathways involved in its action are primarily related to its ability to form stable titanium dioxide structures .

Comparison with Similar Compounds

Titanium Dioxide (TiO₂)

- Chemical Structure : TiO₂ adopts a stable rutile or anatase crystal structure, with titanium in the +4 oxidation state.

- Applications : Widely used as a white pigment (e.g., in paints, plastics) and UV-blocker in sunscreens due to its high refractive index and stability .

- Stability : Thermally and chemically inert under most conditions, unlike titanium(IV) sulfate, which hydrolyzes readily .

- Safety: Classified as non-toxic in bulk form, though nano-TiO₂ raises inhalation concerns .

Titanium(IV) Sulfate (Ti(SO₄)₂) vs. Titanium(II) Oxide (TiO)

Sodium Bismuth Titanate (Na₀.₅Bi₀.₅TiO₃)

- Structure : A perovskite-type oxide with mixed Na⁺/Bi³⁺ occupancy and Ti⁴⁺ in octahedral sites .

- Applications : Piezoelectric materials for sensors/actuators, contrasting with titanium(IV) sulfate’s industrial uses .

- Stability : Stable at high temperatures (>600°C), unlike titanium(IV) sulfate’s aqueous instability .

Zinc(II) Thiosalicylate Complexes

- Structure : Zinc coordinated with thiosalicylate ligands, forming stable crystalline solids .

- Relevance : Demonstrates how metal-sulfate/sulfur complexes (e.g., Ti(SO₄)₂) can be structurally tailored for specific reactivity, though titanium(IV) sulfate lacks such ligand versatility .

Data Table: Comparative Analysis of Titanium Compounds

Biological Activity

The compound bis(sulfuric acid); titanium(II) oxide is a complex material that combines the properties of sulfuric acid and titanium dioxide (TiO₂). This combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Composition and Properties

- Chemical Formula : The compound can be represented as .

- Physical Properties : Titanium dioxide is known for its photocatalytic properties, while sulfuric acid acts as a strong acid and dehydrating agent.

Antimicrobial Activity

Recent studies have shown that titanium dioxide exhibits significant antimicrobial properties. For instance, a nanocomposite of titanium dioxide with polyurethane foam demonstrated effective inhibition against various microbial strains, including:

- Escherichia coli (12 mm inhibition zone)

- Bacillus cereus (10 mm inhibition zone)

- Aspergillus niger (19 mm inhibition zone) .

The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which disrupts microbial cell structures leading to cell death.

Anticancer Activity

The cytotoxic effects of titanium dioxide-based compounds have been evaluated against cancer cell lines. The TPU/TiO₂ composite showed concentration-dependent cytotoxicity against:

- HepG-2 (liver cancer) with an IC50 of 122.99 ± 4.07 µg/mL.

- MCF-7 (breast cancer) with an IC50 of 201.86 ± 6.82 µg/mL .

These findings indicate that titanium dioxide can serve as a promising agent in targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study assessed the efficacy of TPU/TiO₂ composites against common pathogens in clinical settings. The results indicated that the composite not only inhibited growth but also caused significant morphological changes in bacterial cells, such as plasma membrane detachment and lysis .

Study 2: Photocatalytic Activity

Research on cobalt titanium oxide (CTO), a related compound, highlighted its superior photocatalytic activity compared to TiO₂ alone. CTO was effective in degrading pollutants under ambient light conditions, demonstrating enhanced electron transfer kinetics which could be extrapolated to understand similar behaviors in this compound .

Data Tables

| Property | Value |

|---|---|

| Antimicrobial Inhibition Zone (E. coli) | 12 mm |

| Antimicrobial Inhibition Zone (B. cereus) | 10 mm |

| Antimicrobial Inhibition Zone (A. niger) | 19 mm |

| IC50 HepG-2 | 122.99 ± 4.07 µg/mL |

| IC50 MCF-7 | 201.86 ± 6.82 µg/mL |

Research Findings

- Antimicrobial Mechanism : The antimicrobial action of TiO₂ is attributed to ROS generation under UV light, which damages cellular components .

- Cytotoxic Mechanism : The cytotoxicity observed in cancer cells is likely due to oxidative stress induced by TiO₂ nanoparticles, leading to apoptosis .

- Environmental Impact : Research indicates that TiO₂ can also be utilized in environmental applications, such as wastewater treatment through its photocatalytic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.